![molecular formula C7H13ClN2O3 B1383746 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride CAS No. 2060029-89-0](/img/structure/B1383746.png)
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride
Overview
Description
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride, commonly known as AMH-HCl, is a synthetic organic compound that is used in a variety of scientific research applications. This compound is an important intermediate in the synthesis of a variety of organic compounds and is used in the study of biochemical and physiological processes.
Scientific Research Applications
Antibacterial Activity
Studies have explored the antibacterial properties of compounds related to 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride. Isakhanyan et al. (2014) synthesized tertiary aminoalkanols hydrochlorides and investigated their antibacterial activity. These compounds, structurally related to the chemical , showed promising results in combating bacterial infections (Isakhanyan et al., 2014).
Antitumor Activity
Research has also delved into the antitumor potential of morpholine derivatives, which are structurally similar to 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride. Isakhanyan et al. (2016) investigated the in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, revealing their potential in cancer treatment (Isakhanyan et al., 2016).
Cytotoxicity and DNA Interaction
Another study conducted by Ovádeková et al. (2005) on a quinazoline derivative, which bears structural resemblance to 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride, demonstrated cytotoxic effects on human cancer cell lines and investigated its interaction with DNA (Ovádeková et al., 2005).
Pharmaceutical Properties of Structurally Related Compounds
Christov et al. (2006) studied compounds including morpholine derivatives, highlighting their potential pharmaceutical properties. These findings provide insights into the possible applications of 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride in medicine (Christov et al., 2006).
Antimicrobial Agents
The study by Sahin et al. (2012) on triazole derivatives containing morpholine moiety suggests these compounds' effectiveness as antimicrobial agents, which might extend to 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride (Sahin et al., 2012).
Aminomethylation with Morpholine
Research by Mondal et al. (2017) on aminomethylation of imidazoheterocycles with morpholine, a process closely related to the synthesis of 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride, demonstrates its potential for creating biologically active compounds (Mondal et al., 2017).
properties
IUPAC Name |
8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-3-7-4-11-2-1-9(7)6(10)12-5-7;/h1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQUXCDSJINNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1C(=O)OC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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